

discovery and history of 4'-Hydroxy-3'-nitroacetophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

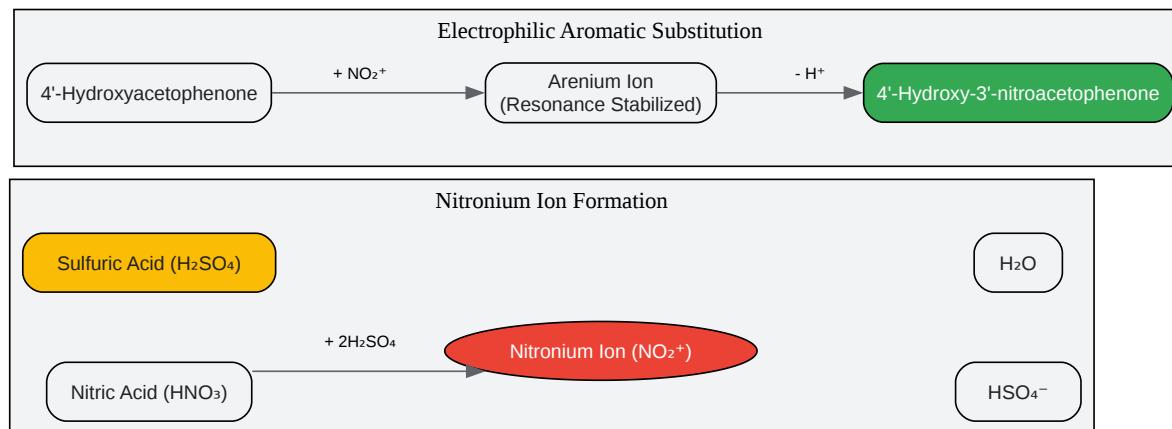
Compound Name: **4'-Hydroxy-3'-nitroacetophenone**

Cat. No.: **B018145**

[Get Quote](#)

An In-Depth Technical Guide to **4'-Hydroxy-3'-nitroacetophenone**: From Discovery to Modern Synthesis

Abstract


4'-Hydroxy-3'-nitroacetophenone, a pale yellow crystalline solid with the molecular formula $C_8H_7NO_4$, stands as a cornerstone intermediate in the synthesis of a wide array of fine chemicals.^{[1][2]} While not known to be a naturally occurring compound, its synthetic accessibility and versatile reactivity have cemented its importance in diverse industrial and research sectors, most notably in the development of pharmaceuticals, agrochemicals, and dyes.^{[1][3]} This guide provides a comprehensive overview of the historical context of its discovery, the evolution of its synthetic methodologies from early vigorous nitration to modern catalytic approaches, and its critical applications that drive ongoing scientific interest.

Discovery and Early Synthesis: The Advent of a Versatile Intermediate

The history of **4'-Hydroxy-3'-nitroacetophenone** is intrinsically linked to the broader development of aromatic chemistry and nitration reactions. Its discovery was not a singular event of isolation from a natural source, but rather the outcome of targeted synthetic chemistry.^[1] The most convenient and historically significant route to its preparation is the electrophilic aromatic substitution—specifically, the nitration—of the readily available precursor, **4'-hydroxyacetophenone**.^[4]

One of the earliest documented methods dates back to 1913, as referenced in the Proceeding of the Chemical Society, London.^[4] This foundational approach utilized a direct nitration technique involving a potent mixture of nitric acid and sulfuric acid.

Mechanism Insight: The Classic Nitration Pathway The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Sulfuric acid, acting as a catalyst, protonates nitric acid to generate the highly electrophilic nitronium ion (NO_2^+). The aromatic ring of 4'-hydroxyacetophenone, activated by the hydroxyl (-OH) group and deactivated by the acetyl (- COCH_3) group, then attacks the nitronium ion. The hydroxyl group is a powerful ortho-, para-director. Since the para position is already occupied by the acetyl group, the incoming nitro group is directed to one of the ortho positions. The substitution occurs at the 3'-position (ortho to the hydroxyl group and meta to the acetyl group), a result of the powerful directing influence of the hydroxyl group and steric considerations.

[Click to download full resolution via product page](#)

Caption: Electrophilic nitration of 4'-hydroxyacetophenone.

The Evolution of Synthetic Methodologies

Over the decades, the synthesis of **4'-Hydroxy-3'-nitroacetophenone** has been refined to improve yield, safety, and environmental friendliness, moving from harsh classical methods to more controlled and efficient modern protocols.

Direct Nitration Methods

These methods involve the direct use of nitric acid or its derivatives.

- Nitric Acid/Sulfuric Acid: The historical method. While effective, it requires careful control of temperature to prevent over-nitration and the formation of byproducts. The use of large quantities of strong acids also presents significant handling and disposal challenges.[4]
- Fuming Nitric Acid/Acetic Acid: An alternative direct method that uses fuming nitric acid in glacial acetic acid.[4] Acetic acid serves as a solvent and can help moderate the reactivity of the nitrating agent compared to sulfuric acid.

Experimental Protocol: Classical Nitration (Conceptual)

- Preparation: Dissolve 4'-hydroxyacetophenone in glacial acetic acid in a three-neck flask equipped with a stirrer, thermometer, and dropping funnel.[5]
- Cooling: Cool the mixture in an ice bath to 0-5°C to manage the exothermic nature of the reaction.
- Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and glacial acetic acid dropwise, ensuring the temperature does not exceed 10°C.
- Reaction: Stir the mixture at low temperature for a specified period until the reaction is complete (monitored by TLC).
- Workup: Pour the reaction mixture over crushed ice to precipitate the product.
- Purification: Collect the solid product by filtration, wash with cold water to remove residual acid, and recrystallize from a suitable solvent like ethanol to obtain the purified **4'-Hydroxy-3'-nitroacetophenone**.

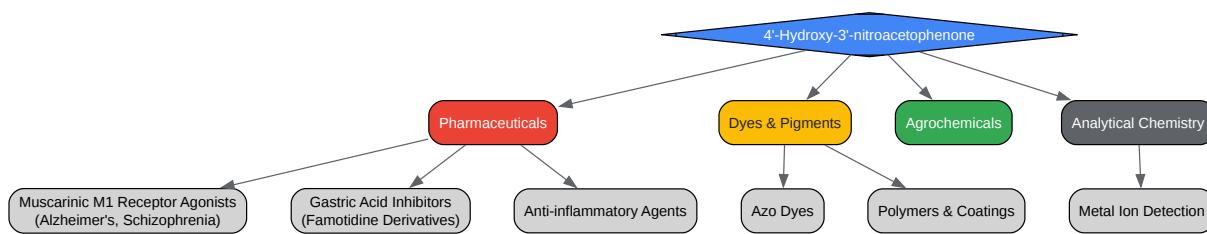
Indirect and Catalytic Nitration Methods

To overcome the drawbacks of strong acids, milder and more selective nitrating systems have been developed.

- Ammonium Nitrate with Copper Catalysis: A significant advancement for industrial-scale production is the use of ammonium nitrate as the nitrating agent with a copper salt (e.g., copper hydroxide or copper acetate) as a catalyst.[4] This method, often carried out in an aqueous acetic acid solution, offers milder reaction conditions, simpler operation, higher yields, and a reduction in acidic waste, making it a greener alternative.[4]
- Yttrium Nitrate in Acetic Acid: A 1997 report in Synthetic Communications described the use of solid yttrium nitrate hexahydrate ($\text{Y}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$) in glacial acetic acid.[5] This approach represents the use of metal nitrates as efficient nitrating agents, often providing high selectivity and simplifying the workup process, as the solid reagent can be easily handled.

Experimental Protocol: Copper-Catalyzed Nitration (Conceptual)

- Setup: Charge a reactor with 4'-hydroxyacetophenone, ammonium nitrate, a catalytic amount of copper (II) acetate, and an aqueous acetic acid solution.[4]
- Heating: Heat the mixture to a specific temperature (e.g., 60-120°C) and maintain for the duration of the reaction.[4]
- Monitoring: Track the consumption of the starting material using HPLC or TLC.
- Isolation: Upon completion, cool the mixture to room temperature. The product may precipitate directly or after partial concentration of the solvent.
- Purification: Extract the product using an organic solvent like ethyl acetate. Wash the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to yield **4'-Hydroxy-3'-nitroacetophenone**. The copper catalyst can often be recovered from the aqueous mother liquor.[4]


Physicochemical Properties

The utility of **4'-Hydroxy-3'-nitroacetophenone** is defined by its distinct chemical and physical properties.

Property	Value	Source(s)
CAS Number	6322-56-1	[2][6]
Molecular Formula	C ₈ H ₇ NO ₄	[2]
Molecular Weight	181.15 g/mol	[6][7]
Appearance	Pale yellow to yellow crystalline solid/powder	[1][5][8]
Melting Point	132-135 °C	[2][6]
Boiling Point	314.24°C (estimated)	[8]
pKa	5.18 ± 0.14 (Predicted)	[2]
Solubility	Sparingly soluble in water	[1]
InChI Key	MMNKVWGVSHRIJL- UHFFFAOYSA-N	[6][7]

Applications and Industrial Significance

The structural features of **4'-Hydroxy-3'-nitroacetophenone**—a reactive ketone, an acidic phenol, and a nitro group that can be reduced to an amine—make it an exceptionally valuable and versatile building block.

[Click to download full resolution via product page](#)

Caption: Key application areas of **4'-Hydroxy-3'-nitroacetophenone**.

- **Pharmaceutical Synthesis:** This is arguably its most significant area of application. It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[\[3\]](#)
 - It is a precursor for a class of muscarinic M₁ receptor agonists, which have been investigated for treating cognitive disorders associated with Alzheimer's disease and schizophrenia (as reported in patent WO 2009/037296).[\[4\]](#)
 - It is used to synthesize 4-(4-hydroxy-3-nitrophenyl)-4-oxobutenoic acid, which forms pharmacologically active salts with famotidine to inhibit gastric acid secretion and treat ulcerative diseases (patent WO 94/14751).[\[4\]](#)
- **Dyes and Pigments:** The compound is used in the manufacturing of azo dyes, which are important for their vibrant colors and stability in the textile industry.[\[3\]](#)
- **Agrochemicals:** It is a building block for various pesticides and herbicides.[\[4\]](#)
- **Analytical Chemistry:** Due to its chromophoric properties, it can be used as a reagent in spectrophotometric methods for the detection and quantification of certain metal ions.[\[3\]](#)

Conclusion

From its first synthesis via classical nitration over a century ago, **4'-Hydroxy-3'-nitroacetophenone** has evolved from a laboratory chemical to a vital industrial intermediate. The development of its synthetic routes mirrors the progress in organic chemistry itself—a trajectory towards greater efficiency, safety, and sustainability. Its continued relevance in pharmaceuticals and material science ensures that research into its synthesis and applications will remain an active field, further solidifying its legacy as a pivotal molecule in modern chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 4'-Hydroxy-3'-nitroacetophenone | lookchem [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 5. 4'-Hydroxy-3'-nitroacetophenone | 6322-56-1 [chemicalbook.com]
- 6. 4'-羟基-3'-硝基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthesis routes of 4'-Hydroxy-3'-nitroacetophenone [benchchem.com]
- 8. 4'-Hydroxy-3'-nitroacetophenone Eight Chongqing Chemdad Co. , Ltd [chemdad.com]
- To cite this document: BenchChem. [discovery and history of 4'-Hydroxy-3'-nitroacetophenone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018145#discovery-and-history-of-4-hydroxy-3-nitroacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com